Ammonium nitrate

H4N2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H4N2O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in methanol

Soluble in alcohol and alkalies

118.3 g/100 cc of H2O at 0 °C, 871 g at 100 °C; 3.8 g/100 cc ethanol at 20 °C; soluble in acetone; 17.1 g/100 cc methanol at 20 °C; soluble in ammonia; insoluble in ether

Solubility in water, g/100ml at 20 °C: 200

Synonyms

Canonical SMILES

Fertilizer Research:

Ammonium nitrate is a significant source of nitrogen for plants, making it a widely used fertilizer. Researchers utilize it in agricultural studies to:

- Evaluate the effectiveness of different fertilizer compositions on crop yield and quality. This involves comparing ammonium nitrate to other fertilizers or studying its effectiveness in different soil types and environmental conditions. Source: National Institute of Food and Agriculture, United States Department of Agriculture: )

- Investigate the environmental impact of fertilizer use, including nitrogen leaching and greenhouse gas emissions. Ammonium nitrate can contribute to these issues, and researchers study ways to minimize its impact through optimized application methods or alternative fertilizer formulations. Source: International Plant Nutrition Institute:

Chemical and Physical Properties Research:

Ammonium nitrate exhibits interesting chemical and physical properties that are relevant to various research fields. These include:

- Phase transitions: Researchers study the behavior of ammonium nitrate as it undergoes phase changes from solid to liquid and vice versa. This knowledge is crucial for understanding its behavior in storage and transportation, especially considering its potential hazards. Source: Journal of Chemical Physics:

- Decomposition mechanisms: Understanding how ammonium nitrate decomposes under different conditions is crucial for safety purposes. Researchers investigate the factors influencing its decomposition, including temperature, pressure, and the presence of other substances. Source: Thermochimica Acta:

Environmental Monitoring and Remediation:

Ammonium nitrate can be a contaminant in soil and water due to agricultural practices or industrial activities. Researchers use it to:

- Calibrate and validate analytical methods for detecting ammonium nitrate in environmental samples. This ensures the accuracy and reliability of measurements used to assess environmental quality. Source: Environmental Science & Technology:

- Develop remediation strategies for contaminated sites. Researchers evaluate the effectiveness of different methods for removing or transforming ammonium nitrate from soil and water to restore environmental health. Source: Journal of Environmental Management:

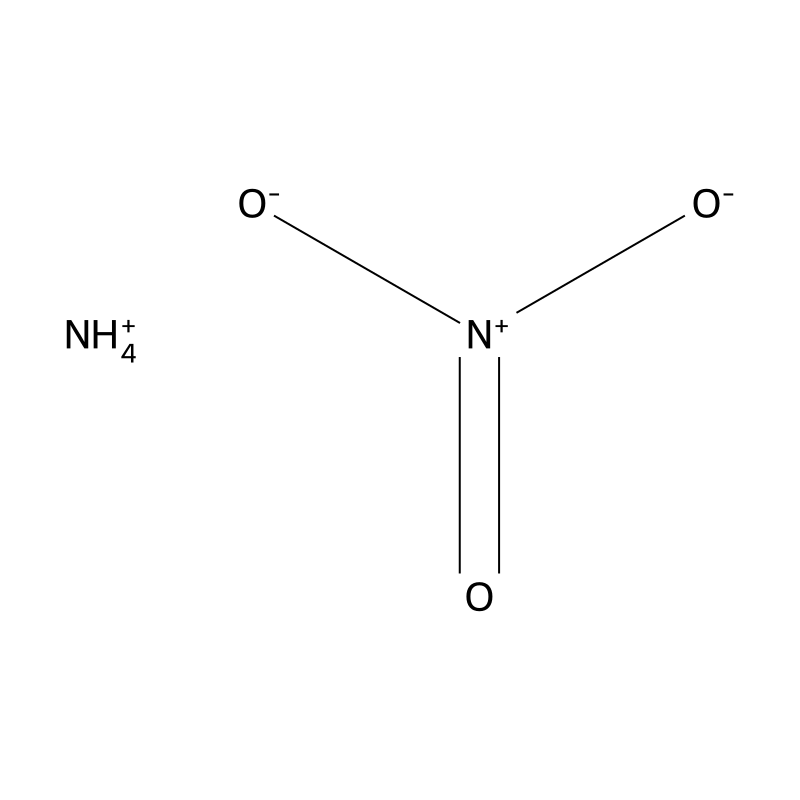

Ammonium nitrate is a chemical compound with the formula . It consists of the ammonium cation () and the nitrate anion (), forming an ionic bond. This compound is primarily known for its role as a fertilizer, providing essential nitrogen for plant growth, but it also has significant applications in explosives and other industrial processes. Ammonium nitrate is a white crystalline solid that is highly soluble in water, exhibiting endothermic dissolution properties, which means it absorbs heat when dissolved.

- Formation Reaction:This reaction is highly exothermic and occurs violently.

- Decomposition Reaction:

Upon heating, ammonium nitrate decomposes to produce nitrous oxide and water:At temperatures above 230 °C, this reaction can lead to explosive outcomes if confined . - Reactions with Alkali Hydroxides:

When reacted with alkali metal hydroxides, ammonium nitrate produces the corresponding alkali metal nitrates and ammonia:

Ammonium nitrate is synthesized through an acid-base reaction between ammonia and nitric acid:

- Reactants:

- Ammonia (): Typically derived from atmospheric nitrogen via the Haber process.

- Nitric acid (): Produced from the oxidation of ammonia.

- Process:

The reaction occurs in an aqueous solution to manage the heat generated. After the reaction, excess water is evaporated to yield solid ammonium nitrate .

Ammonium nitrate has diverse applications across various industries:

- Fertilizers: It is extensively used in agriculture due to its high nitrogen content (approximately 35%).

- Explosives: It serves as a key ingredient in ammonium nitrate fuel oil (ANFO), a widely used explosive in mining and construction.

- Cold Packs: Its endothermic dissolution properties make it suitable for instant cold packs used in first aid.

- Chemical Reagent: Utilized in laboratories for various chemical syntheses .

Research on ammonium nitrate interactions primarily focuses on its explosive potential and environmental impact. Studies indicate that contamination with organic materials can significantly increase the risk of detonation. Additionally, temperature fluctuations during storage can lead to phase changes that affect stability and safety . The chemical behavior of ammonium nitrate under different conditions remains a subject of ongoing research to improve safety protocols.

Several compounds share similarities with ammonium nitrate in terms of chemical structure or application. Here are some notable examples:

| Compound | Formula | Similarities | Unique Features |

|---|---|---|---|

| Ammonium sulfate | Both are nitrogen sources for fertilizers | Contains sulfur; less hygroscopic | |

| Calcium nitrate | Used as a fertilizer; contains nitrates | Provides calcium; less soluble than ammonium nitrate | |

| Urea | Nitrogen source; used in fertilizers | Contains carbon; different nitrogen release mechanism | |

| Potassium nitrate | Similar use as fertilizer; contains nitrates | Provides potassium; soluble in water |

Ammonium nitrate's uniqueness lies in its dual role as both a fertilizer and an explosive precursor due to its oxidizing properties, making it indispensable in agriculture and industry .

Ammonium nitrate is primarily synthesized through the acid-base neutralization reaction between nitric acid and ammonia [1]. This fundamental chemical process forms the backbone of industrial ammonium nitrate production worldwide [2]. The reaction can be represented by the following chemical equation:

HNO₃ + NH₃ → NH₄NO₃ [3]

The acid-base neutralization mechanism proceeds through several distinct steps that collectively result in the formation of ammonium nitrate [4]. Initially, a proton transfer occurs from nitric acid to ammonia, where the hydrogen ion from nitric acid is attracted to the lone pair of electrons on the nitrogen atom of ammonia [5]. This nucleophilic attack results in the formation of ammonium and nitrate ions in solution [6].

The reaction mechanism involves the following sequential processes:

- Proton Transfer: The hydrogen ion (H⁺) from nitric acid transfers to ammonia, forming the ammonium ion (NH₄⁺) [7].

- Ion Formation: Complete dissociation occurs in aqueous solution, yielding ammonium cations and nitrate anions [8].

- Ion Association: Electrostatic attraction between the positively charged ammonium ions and negatively charged nitrate ions leads to the formation of ionic bonds [9].

- Heat Release: The neutralization reaction is highly exothermic, releasing approximately 145 kilojoules per mole of ammonium nitrate formed [10].

- Solution Formation: The resulting ions undergo hydration in water to form an ammonium nitrate solution [11].

| Reaction Step | Chemical Process | Molecular Interaction | Rate Determining Factors |

|---|---|---|---|

| Proton Transfer | H⁺ transfer from HNO₃ to NH₃ | Nucleophilic attack of NH₃ on H⁺ | Concentration of reactants |

| Ion Formation | Formation of NH₄⁺ and NO₃⁻ ions | Complete dissociation in aqueous solution | Mixing efficiency |

| Ion Association | Electrostatic attraction between NH₄⁺ and NO₃⁻ | Ionic bond formation | Temperature |

| Heat Release | Exothermic reaction (145 kJ/mol) | Energy release as heat | Heat removal rate |

| Solution Formation | Dissolution in water to form NH₄NO₃ solution | Hydration of ions | Water content |

The industrial implementation of this neutralization reaction requires careful control of several parameters to ensure optimal yield and product quality [12]. The concentration of nitric acid typically ranges from 45% to 60%, with industrial operations favoring the higher end of this range (57-60%) for maximum efficiency [13]. The reaction temperature is maintained between 130-180°C, with 140-160°C considered optimal for industrial production [14].

| Parameter | Typical Range | Industrial Optimum | Notes |

|---|---|---|---|

| Nitric Acid Concentration | 45-60% | 57-60% | Higher concentration increases yield |

| Reaction Temperature | 130-180°C | 140-160°C | Temperature control critical for safety |

| Pressure | Atmospheric to 4 bar | 1-2 bar | Moderate pressure sufficient |

| Reaction Heat | 1821 kJ/kg | 1821 kJ/kg | Highly exothermic reaction |

| NH₄NO₃ Concentration in Solution | 83-95% | 83-85% | Further concentration needed for solid product |

The neutralization process in industrial settings employs specialized reactor designs to manage the highly exothermic nature of the reaction [15]. These reactors often incorporate efficient heat exchange systems and circulation mechanisms to ensure uniform mixing and temperature control [16]. The resulting ammonium nitrate solution typically has a concentration of 83-85%, which can be further concentrated to produce ammonium nitrate melt for subsequent processing into solid forms [17].

Haber-Bosch and Ostwald Process Integration

The integration of the Haber-Bosch and Ostwald processes represents a comprehensive approach to ammonium nitrate production, starting from basic elemental inputs [1]. This integrated methodology enables the synthesis of ammonium nitrate from atmospheric nitrogen, hydrogen, and oxygen, providing a more vertically integrated production pathway [2] [3].

The Haber-Bosch process, developed in the early 20th century, focuses on the synthesis of ammonia from nitrogen and hydrogen gases [4]. This process operates under high pressure (150-300 bar) and moderate temperature (400-500°C) conditions, utilizing an iron catalyst to facilitate the reaction [5]. The chemical equation for this process is:

N₂ + 3H₂ → 2NH₃ [6]

The Ostwald process, complementary to the Haber-Bosch process, converts ammonia to nitric acid through a series of oxidation reactions [7]. This process begins with the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and subsequent absorption in water to form nitric acid [8]. The primary reactions in the Ostwald process include:

4NH₃ + 5O₂ → 4NO + 6H₂O [9]

2NO + O₂ → 2NO₂ [10]

3NO₂ + H₂O → 2HNO₃ + NO [11]

The integration of these two processes creates a complete production pathway from basic elements to ammonium nitrate [12]. The ammonia produced via the Haber-Bosch process is partially directed to the Ostwald process for conversion to nitric acid, while the remaining portion is reserved for the final neutralization reaction with the produced nitric acid [13].

| Process Stage | Reaction | Conditions | Energy Requirements | Integration Considerations |

|---|---|---|---|---|

| Haber-Bosch: N₂ Fixation | N₂ (air separation) | Cryogenic distillation | High (cryogenic cooling) | Purity requirements |

| Haber-Bosch: H₂ Production | CH₄ + H₂O → CO + 3H₂ (steam reforming) | 700-1100°C, Ni catalyst | Very high (endothermic) | CO₂ removal necessary |

| Haber-Bosch: NH₃ Synthesis | N₂ + 3H₂ → 2NH₃ | 400-500°C, 150-300 bar, Fe catalyst | High (compression) | Heat recovery critical |

| Ostwald: NH₃ Oxidation | 4NH₃ + 5O₂ → 4NO + 6H₂O | 750-900°C, Pt-Rh catalyst | Self-sustaining (exothermic) | Ammonia allocation (direct use vs oxidation) |

| Ostwald: NO Oxidation | 2NO + O₂ → 2NO₂ | Atmospheric pressure, no catalyst | Low | Efficiency of conversion |

| Ostwald: NO₂ Absorption | 3NO₂ + H₂O → 2HNO₃ + NO | Water absorption towers | Moderate | Concentration of HNO₃ produced |

| Final Neutralization | HNO₃ + NH₃ → NH₄NO₃ | Exothermic, controlled temperature | Low (heat removal) | Optimal ratio of NH₃:HNO₃ |

The integration of these processes presents several technical challenges and optimization opportunities [14]. The allocation of ammonia between direct use in the neutralization reaction and oxidation in the Ostwald process must be carefully balanced to achieve optimal production efficiency [15]. Additionally, heat recovery systems are critical throughout the integrated process, as the exothermic reactions in the Ostwald process and final neutralization can provide energy for the endothermic steps in the Haber-Bosch process [16].

Modern industrial implementations of this integrated approach often incorporate advanced control systems and catalysts to maximize yield and energy efficiency [17]. The global production of ammonium nitrate has steadily increased over the years, reaching approximately 47.9 million metric tons in 2022, with Russia, China, and the United States being the major producers [18].

Alternative Synthetic Routes via Metathesis Reactions

Metathesis reactions represent an important alternative pathway for ammonium nitrate synthesis, particularly in settings where direct access to concentrated nitric acid or ammonia may be limited [1]. These double displacement reactions involve the exchange of ions between two compounds to form ammonium nitrate and a byproduct salt [2].

Several metathesis reactions have been developed for ammonium nitrate synthesis, with varying degrees of industrial applicability [3]. The most common metathesis reactions include:

Ammonium sulfate and sodium nitrate:

(NH₄)₂SO₄ + 2NaNO₃ → Na₂SO₄ + 2NH₄NO₃ [4]Ammonium sulfate and calcium nitrate:

(NH₄)₂SO₄ + Ca(NO₃)₂ → 2NH₄NO₃ + CaSO₄ [5]Ammonium sulfate and potassium nitrate:

(NH₄)₂SO₄ + 2KNO₃ → K₂SO₄ + 2NH₄NO₃ [6]

The effectiveness of these metathesis reactions largely depends on the solubility differences between ammonium nitrate and the byproduct salt [7]. The greater the solubility difference, the easier the separation of ammonium nitrate from the reaction mixture [8].

| Reactants | Products | Byproduct Solubility | Separation Ease | Industrial Viability |

|---|---|---|---|---|

| (NH₄)₂SO₄ + 2NaNO₃ | Na₂SO₄ + 2NH₄NO₃ | 111 g/L at 20°C | Moderate | Medium |

| Ca(NO₃)₂ + (NH₄)₂SO₄ | 2NH₄NO₃ + CaSO₄ | Very low (2 g/L) | Easy (precipitates readily) | High |

| 2KNO₃ + (NH₄)₂SO₄ | K₂SO₄ + 2NH₄NO₃ | Low (111 g/L at 20°C) | Moderate | Medium |

The reaction between calcium nitrate and ammonium sulfate is particularly advantageous due to the very low solubility of calcium sulfate (approximately 2 g/L), which precipitates readily from the solution, facilitating easy separation [9]. This reaction proceeds as follows:

Ca(NO₃)₂ + (NH₄)₂SO₄ → 2NH₄NO₃ + CaSO₄↓ [10]

The practical implementation of metathesis reactions for ammonium nitrate synthesis typically involves dissolving the reactants in the minimum amount of hot water, allowing the reaction to proceed, and then separating the precipitated byproduct through filtration [11]. The resulting ammonium nitrate solution can then be concentrated through evaporation to obtain solid ammonium nitrate [12].

While metathesis reactions generally require lower energy inputs compared to the integrated Haber-Bosch and Ostwald processes, they are limited by the availability and cost of the reactant salts [13]. Consequently, these methods are often employed in smaller-scale operations or in regions where the necessary salt precursors are readily available [14].

Beyond the traditional metathesis reactions, several alternative synthetic routes for ammonium nitrate production have been investigated [15]. These include double salt decomposition, urea nitrate conversion, electrochemical synthesis, plasma-activated water methods, and biological nitrification-based approaches [16]. However, many of these alternative methods remain at the research or experimental stage and have not yet achieved significant industrial implementation [17].

| Synthetic Route | Reaction Pathway | Advantages | Disadvantages | Industrial Relevance |

|---|---|---|---|---|

| Double Salt Decomposition | NH₄Cl + NaNO₃ → NH₄NO₃ + NaCl | Simple process, low energy | Byproduct separation required | Medium (niche applications) |

| Urea Nitrate Conversion | CO(NH₂)₂ + HNO₃ → CO(NH₂)₂·HNO₃ → NH₄NO₃ + CO₂ | Uses common fertilizer precursor | Multiple steps, hazardous intermediate | Low (research stage) |

| Electrochemical Synthesis | N₂ + H₂O → NH₃ + O₂ (electrochemical) → NH₄NO₃ | Direct synthesis from air and water | Low yield, high electricity consumption | Low (experimental) |

| Plasma-Activated Water Method | H₂O + air plasma → NO₃⁻ + NH₃ plasma → NH₄NO₃ | Environmentally friendly, low energy | Emerging technology, scaling challenges | Emerging (green chemistry focus) |

| Biological Nitrification-Based | Bacterial NH₃ oxidation → NO₃⁻ + NH₄⁺ → NH₄NO₃ | Sustainable, ambient conditions | Slow process, biological variability | Very low (research only) |

Recent research has focused on developing more environmentally sustainable methods for ammonium nitrate synthesis, particularly those that reduce energy consumption and greenhouse gas emissions [18]. The plasma-activated water method represents one such promising approach, utilizing plasma technology to generate nitrate ions from air and ammonium ions from ammonia plasma, resulting in ammonium nitrate formation under relatively mild conditions [19].

Physical Description

Ammonium nitrate based fertilizers appears as a grayish white solid in the form of prills. Soluble in water. Produces toxic oxides of nitrogen during combustion.

Ammonium Nitrate Emulsion, Suspension, or Gel is ammonium nitrate suspended in a liquid. The material itself does not readily burn but will readily do so if contaminated by combustible material. It will accelerate the burning of combustible material. Toxic oxides of nitrogen are produced during combustion during combustion of this material. It is used as a fertilizer, as a freezing mixture, in safety explosives, matches, and pyrotechnics. PHYSICAL PROPERTIES: White to gray to brown, odorless beads, pellets, or flakes. MELTING POINT: 336°F (169°C) decomposes at 410 F (210°C) SPECIFIC GRAVITY: 1.72 SOLUBILITY IN WATER: soluble

Ammonium nitrate liquid is the white crystals dissolved in water. Though the material itself is noncombustible it will accelerate the burning of combustible materials. Toxic oxides of nitrogen are produced in fires involving this material. It is used to make fertilizers and explosives.

Nitrate of ammonia explosives appears as a powder. Readily explodes if heated. Difficult to explode by shock. Toxic nitrogen oxide fumes may be released during combustion. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

DryPowder, PelletsLargeCrystals, Liquid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid; WetSolid

COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

Transparent, hygroscopic, deliquescent crystals or white granules. Five solid phases exist at normal pressure. Orthorhombic at room temperature.

Colorless crystals

Colorless (pure) to gray or brown (fertilizer grade).

Boiling Point

Density

1.72 at 25 °C

1.7 g/cm³

Odor

Melting Point

169.7 °C

170 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 1189 companies. For more detailed information, please visit ECHA C&L website;

Of the 28 notification(s) provided by 1164 of 1189 companies with hazard statement code(s):;

H272 (93.99%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H319 (98.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Oxidizer;Irritant

Impurities

Ammonium nitrate, solution contains not less than 15% water.

Other CAS

54378-28-8

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Fire Hazards -> Reactive - 3rd degree

Methods of Manufacturing

The neutralization of 45 - 65% HNO3 with gaseous NH3 is accompanied by the release of 100 - 115 J per mole of NH4NO3. In most processes this considerable heat of reaction is used for partial or complete evaporation of the water. Depending on the pressure and the concentration of the nitric acid, 95 - 97% solutions of ammonium nitrate can be obtained.

The production of nitrophosphate fertilizers by digestion of crude phosphate with nitric acid in the Odda process produces as a byproduct calcium nitrate tetrahydrate, Ca(NO3)2.4 H2O, in considerable quantities. ... The output of nitrophosphates is increasing, while demand for calcium nitrate is declining. In a process introduced some years ago, the calcium nitrate tetrahydrate is treated with ammonia and carbon dioxide to form ammonium nitrate and calcium carbonate.

General Manufacturing Information

All other basic inorganic chemical manufacturing

Construction

Demolition, Construction and Site Development

Explosives manufacturing

Fabricated metal product manufacturing

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paper manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Photographic film paper, plate, and chemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Services

Utilities

Wholesale and retail trade

demolition, constructions, site development

Nitric acid ammonium salt (1:1): ACTIVE

Nitric acid, initially derived from ammonia, is the starting material for ammonium nitrate, and other nitrogen compounds used in the manufacture of explosives.

Ammonium nitrate changes its crystal form every time it passes through a temperature of 90 °F. It also absorbs moisture rapidly from the air when the humidity exceeds about 60%. The exact percent varies with the temperature. In dry atmospheres the material dries out. Both these processes cause the particles to knit together. The tendency to cake can be greatly reduced by coating the dry material with 2-4% of a conditioning agent such as kieselguhr, kaolin, clay, or tricalcium phosphate, and storing in moisture proof bags.

The ammonium salt of nitric acid is prepared by treating the acid with ammonia, removing essentially all of the water, and prilling or granulating the resulting melt. Various processes have been developed and used to prepare the solid product. These include crystallization, flaking, prilling, and granulation. Prilling is the predominant practice. Two types of prills are produced: (1) low- density prills are formed by cooling droplets of concentrated solution (95%) of ammonium nitrate as they fall through upcoming air in a prill tower, and (2) high-density prills are produced by using a melt (99+%) of ammonium nitrate in a similar system but with a shorter prill tower.

Ammonium nitrate (NH4NO3) is produced by neutralizing nitric acid (HNO3) with ammonia (NH3). ... The manufacture of ammonium nitrate involves several major unit operations including solution formation and concentration; solids formation, finishing, screening, and coating; and product bagging and/or bulk shipping. In some cases, solutions may be blended for marketing as liquid fertilizers. ... All ammonium nitrate plants produce an aqueous ammonium nitrate solution through the reaction of ammonia and nitric acid in a neutralizer. Approximately 60 percent of the ammonium nitrate produced in the U. S. is sold as a solid product. To produce a solid product, the ammonium nitrate solution is concentrated in an evaporator or concentrator. The resulting "melt" contains about 95 to 99.8 percent ammonium nitrate at approximately 149 °C (300 °F). This melt is then used to make solid ammonium nitrate products. Prilling and granulation are the most common processes used to produce solid ammonium nitrate. ... Prill density can be varied by using different concentrations of ammonium nitrate melt. Low density prills, in the range of 1.29 specific gravity, are formed from a 95 to 97.5 percent ammonium nitrate melt, and high density prills, in the range of 1.65 specific gravity, are formed from a 99.5 to 99.8 percent melt. Low density prills are more porous than high density prills. Therefore, low density prills are used for making blasting agents because they will absorb oil. Most high density prills are used as fertilizers. Rotary drum granulators produce granules by spraying a concentrated ammonium nitrate melt (99.0 to 99.8 percent) onto small seed particles of ammonium nitrate in a long rotating cylindrical drum. As the seed particles rotate in the drum, successive layers of ammonium nitrate are added to the particles, forming granules. Granules are removed from the granulator and screened. Offsize granules are crushed and recycled to the granulator to supply additional seed particles or are dissolved and returned to the solution process. Pan granulators operate on the same principle as drum granulators ... Since the solids are produced in a wide variety of sizes, they must be screened for consistently sized prills or granules. Cooled prills are screened and offsize prills are dissolved and recycled to the solution concentration process. Granules are screened before cooling. Undersize particles are returned directly to the granulator and oversize granules may be either crushed and returned to the granulator or sent to the solution concentration process. Following screening, products can be coated in a rotary drum to prevent agglomeration during storage and shipment. The most common coating materials are clays and diatomaceous earth. However, the use of additives in the ammonium nitrate melt before solidification, as described above, may preclude the use of coatings. Solid ammonium nitrate is stored and shipped in either bulk or bags. Approximately 10 percent of solid ammonium nitrate produced in the U. S. is bagged.

For more General Manufacturing Information (Complete) data for AMMONIUM NITRATE (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method 4500-Nitrate Ion E. Cadmium Reduction Method for the determination of nitrate nitrogen in water and wastewater. This method uses commercially available cadmium granules treated with copper sulfate to form a copper coating. The nitrite produced is determined by diazotizing with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine to form a highly colored azo dye that is measured colorimetrically. Interferences include iron, copper and other metals at concentrations above 1 mg/L, and residual chlorine. The appliable range of this method is 0.01 to 1.0 mg nitrate-nitrogen/L. The method is especially recommended for nitrate levels below 0.1 mg nitrogen/L where other methods lack adequate sensitivity. /Nitrate/

Method 418 D. Chromotropic Acid Method for determination of nitrate nitrogen in water and wastewater. Nitrate /ion/ reacts with one mole of chromotropic acid to form a yellow reaction product with maximum absorbance at 410 nm.The maximum color develops within 10 min and is stable for 24 hr. The method is recommended for the concn range 0.1 to 5 mg nitrate nitrogen/l. A synthetic sample containing 1.00 mg nitrate nitrogen/l was analyzed by 5 laboratories with a relative standard deviattion of 8% and relative error of 3%. /Nitrate/

Determination of nitrate in cheese by modified Jones reduction method. Applicable to cheeses containing greater than or equal to 1 ppm nitrate. /Nitrate/

For more Analytic Laboratory Methods (Complete) data for AMMONIUM NITRATE (9 total), please visit the HSDB record page.

Storage Conditions

KEEP WELL CLOSED.

Separate from acids, alkalies, reducing agents, combustible materials. Store in a cool, dry, well ventilated location.

Fire protection: Ammonium nitrate storage areas should be equipped with an automatic sprinkler system, or have an automatic fire detection and alarm system if the areas are not continuously occupied. This is especially important when the facility in question is close to the public surrounding the facility. Facilities should NOT store more than 2500 tons of bagged ammonium nitrate without an automatic sprinkler system. An automatic sprinkler system, if installed, should be provided in accordance with NFPA 13, Standard for the Installation of Sprinkler Systems. Suitable fire control devices such as hoses and appropriate portable fire extinguishers (ammonium nitrate is an oxidizer and not all fire extinguishers are appropriate) shall be provided throughout the warehouse and loading areas. Water supplies and fire hydrants should be available. Store ammonium nitrate fertilizer in separate buildings or separated by approved fire walls from organic, combustible or reactive materials, such as grains, wood or other organic materials, urea and urea compounds, flammable liquids or gases, corrosive acids, chlorates, chromates nitrites, permanganates or finely divided metals or sulfur. Ammonium nitrate fertilizer should NOT be stored in the same building with explosives or blasting agents unless conditions in ATF's Table of Separation Distances of Ammonium Nitrate and Blasting Agents from Explosives and Blasting Agents, 27 CFR 555.220, are met. Prohibit smoking in ammonium nitrate storage areas.

For more Storage Conditions (Complete) data for AMMONIUM NITRATE (8 total), please visit the HSDB record page.